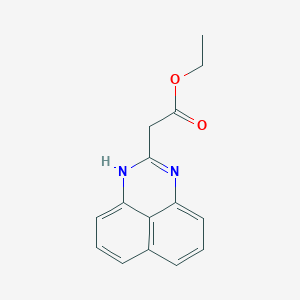

ethyl 1H-perimidin-2-ylacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

43183-27-3 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

ethyl 2-(1H-perimidin-2-yl)acetate |

InChI |

InChI=1S/C15H14N2O2/c1-2-19-14(18)9-13-16-11-7-3-5-10-6-4-8-12(17-13)15(10)11/h3-8H,2,9H2,1H3,(H,16,17) |

InChI Key |

IUUXCTCHIRKLJS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 1h Perimidin 2 Ylacetate and Its Derivatives

Conventional Synthetic Routes to Perimidine Derivatives

The cornerstone of perimidine synthesis has traditionally been the cyclocondensation of 1,8-diaminonaphthalene (B57835) with various carbon-based electrophiles. This approach offers a straightforward and versatile entry into the perimidine ring system.

Condensation Reactions Utilizing 1,8-Diaminonaphthalene Precursors

The most prevalent and fundamental method for synthesizing the perimidine nucleus involves the condensation reaction of 1,8-diaminonaphthalene (NDA) with a variety of carbonyl compounds. nih.gov This general strategy is adaptable for creating a wide array of 2-substituted perimidines. The reaction typically proceeds via the cyclization of the diamino group with an activated carbonyl group. nih.gov

Commonly used carbonyl-containing reactants include:

Aldehydes and Ketones: These react with NDA to form 2,3-dihydro-1H-perimidine derivatives. researchgate.net

Carboxylic Acids, Acyl Halides, and Anhydrides: These precursors lead to the formation of 2-substituted 1H-perimidines. The reaction with carboxylic acids, acyl halides, or anhydrides initially affords mono-amide intermediates, which then undergo acid-catalyzed cyclization to yield the final perimidine product. researchgate.net

These condensation reactions are frequently facilitated by an acid catalyst to promote the cyclization step. nih.govmaterialsciencejournal.org The choice of the carbonyl precursor directly determines the nature of the substituent at the 2-position of the resulting perimidine ring, making this a highly modular synthetic route.

Specific Synthesis of Ethyl 1H-Perimidin-2-ylacetate as a Starting Material

While many reports focus on perimidine derivatives with simple alkyl or aryl substituents, this compound is a key intermediate for the synthesis of more complex, biologically active molecules. researchgate.net Its synthesis follows the general principles of perimidine formation. A plausible and effective route involves the reaction of 1,8-diaminonaphthalene with a malonic ester derivative, such as diethyl malonate. This reaction is analogous to the synthesis of the corresponding benzimidazole (B57391) derivative, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, which is prepared from o-phenylenediamine (B120857) and diethyl malonate. semanticscholar.orgresearchgate.net

The resulting compound, this compound, serves as a valuable starting material. For example, it can be converted to (1H-perimidin-2-yl) acetic acid hydrazide, which is a precursor for synthesizing a library of 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine derivatives, molecules that have shown promising antimicrobial activities. researchgate.net

Advanced Synthetic Strategies for Perimidine Scaffolds

To improve reaction efficiency, yield, and environmental friendliness, modern synthetic chemistry has introduced several advanced techniques for the preparation of perimidines. These methods often offer significant advantages over conventional heating, including shorter reaction times and cleaner reaction profiles. nih.gov

Catalytic Approaches in Perimidine Synthesis

A vast range of catalysts has been developed to enhance the efficiency of perimidine synthesis. These catalysts facilitate the cyclocondensation of 1,8-diaminonaphthalene with carbonyl compounds under milder conditions and often with higher yields. nih.gov The catalysts can be broadly categorized as acid catalysts, metal catalysts, and nanocatalysts.

Acid Catalysis: Both Brønsted and Lewis acids are effective. Examples include heteropolyacids (HPA), p-toluenesulfonic acid (PTSA), sulfamic acid, and phenyl boronic acid. nih.gov

Metal Catalysis: A variety of metal-based catalysts have been reported, such as Cu(NO₃)₂, Ytterbium(III) triflate (Yb(OTf)₃), and Indium(III) chloride (InCl₃). nih.govmaterialsciencejournal.org Recently, cobalt(II) complexes have been used for the synthesis of 2,3-dihydro-1H-perimidine derivatives via an acceptorless dehydrogenative annulation (ADA) pathway. rsc.org

Nanocatalysis: Nanomaterials, with their high surface area and unique properties, have emerged as highly efficient catalysts. Examples include nano-silica sulfuric acid (NSSA) and magnetic nanocatalysts like Fe₃O₄/SO₃H@zeolite-Y. nih.govmaterialsciencejournal.orgresearchgate.net

The table below summarizes various catalytic systems used in perimidine synthesis.

| Catalyst Type | Catalyst Example | Reactants | Conditions | Yield (%) | Reference |

| Acid | Sulfamic Acid | NDA, Aldehydes | 70°C, Solvent-free | High | nih.gov |

| Acid | Phenyl Boronic Acid | NDA, Ketones | 75°C, Ethanol | Excellent | nih.gov |

| Metal | Yb(OTf)₃ | NDA, Ketones | Room Temp, Ethanol | Moderate to High | nih.gov |

| Metal | Cu(NO₃)₂·6H₂O | NDA, Aldehydes | Room Temp, Ethanol | High | researchgate.net |

| Metal | Cobalt(II) Complex | NDA, Alcohols | N/A | Good | rsc.org |

| Nanocatalyst | Nano-Silica Sulfuric Acid | NDA, Aldehydes | N/A | High | researchgate.net |

| Nanocatalyst | Nano-γ-Al₂O₃/SbCl₅ | NDA, Aldehydes | Room Temp, Solvent-free | High | nih.gov |

| Organocatalyst | Squaric Acid | NDA, Ketones | 80°C, Water | High | nih.gov |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has become a popular and powerful tool for accelerating chemical reactions. tsijournals.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, a phenomenon known as "volumetric core heating". nih.gov For perimidine synthesis, this method offers several advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and often cleaner reactions with fewer byproducts. researchgate.netasianpubs.org

A notable application is the microwave-assisted cyclocondensation of 1,8-diaminonaphthalene with carboxylic acids, which produces 2-alkyl and 2-arylperimidines in high yields (65-80%) in a much shorter time frame than traditional methods. researchgate.netasianpubs.org Similarly, derivatives have been synthesized from NDA and β-keto esters under microwave irradiation. nih.gov

| Method | Reactants | Time | Yield (%) | Reference |

| Microwave | NDA, Carboxylic Acids | 6 min | 65-80% | researchgate.nettsijournals.comasianpubs.org |

| Conventional | NDA, Carboxylic Acids | Several hours | Lower | researchgate.netasianpubs.org |

Ultrasound-Assisted Synthetic Procedures

Ultrasound-assisted synthesis is recognized as an eco-friendly and efficient "green chemistry" technique. nih.gov The application of ultrasonic waves in a reaction mixture creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates reaction rates.

The primary advantages of this methodology include:

High efficiency in terms of reaction time and product yield. nih.gov

Simple operational setup. nih.gov

Energy conservation and reduction of waste. nih.gov

Avoidance of hazardous solvents and catalysts, contributing to a cleaner reaction profile. nih.gov

This sonochemical approach has been successfully applied to the synthesis of various heterocyclic compounds. nih.govmdpi.com While specific detailed examples for this compound are not extensively documented, the principles have been broadly applied to the synthesis of pyrimidines and their fused derivatives, highlighting its potential as a powerful tool for constructing the perimidine scaffold. nih.govsemanticscholar.org

Multicomponent Reactions in Perimidine Chemistry

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the initial components. This approach offers significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and the rapid generation of complex molecules from simple precursors.

While the majority of synthetic routes to the perimidine core involve a two-component condensation of 1,8-diaminonaphthalene with a carbonyl compound, more complex MCR strategies have been developed to create fused perimidine architectures. nih.gov For instance, a two-step, four-component synthesis for fused perimidine derivatives has been reported. nih.gov This process begins with a copper-supported annulation of NDA and 2-alkynylbenzaldehydes to form the initial perimidine structure. This intermediate then undergoes a palladium-catalyzed C–H arylation to yield the final fused product. nih.gov Such methodologies highlight the potential of MCRs to build intricate heterocyclic systems based on the perimidine scaffold.

The general mechanism for the formation of the perimidine ring involves the activation of the carbonyl carbon by a catalyst or solvent, facilitating an attack by one of the amino groups of NDA. nih.gov This is followed by the formation of a Schiff base imine intermediate and a subsequent intramolecular nucleophilic attack by the second amino group, leading to a cyclic intermediate that yields the perimidine derivative. nih.gov

Solvent-Free and Environmentally Conscious Methodologies

In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols in organic chemistry. For perimidine synthesis, this has led to the exploration of solvent-free reactions, the use of green solvents, and the application of recyclable and non-toxic catalysts.

Solvent-Free and Mechanochemical Synthesis:

Solvent-free synthesis offers numerous benefits, including reduced pollution, lower costs, and enhanced safety. A notable approach is mechanochemical synthesis, which involves grinding the reactants together. A scalable mechanochemical method for synthesizing perimidine derivatives has been developed using carbon sulfonic acid as a recyclable, metal-free catalyst. researchgate.net In this grind-stone technique, a wide variety of aldehydes undergo cyclocondensation with 1,8-diaminonaphthalene to produce substituted perimidines in excellent yields (95–99%) within a very short reaction time. researchgate.net

Other solvent-free methods utilize various catalysts at ambient or slightly elevated temperatures. For example, sulfamic acid has been employed as a green and highly efficient catalyst for the condensation of NDA with aldehydes or ketones, offering high yields and short reaction times. researchgate.net

Green Catalysts and Solvents:

The use of recoverable and eco-friendly catalysts is a cornerstone of green chemistry. Chitosan (B1678972) hydrochloride, a biopolymer-based catalyst, has been successfully used for the one-pot synthesis of perimidine derivatives. researchgate.net Similarly, squaric acid has been identified as an effective, metal-free organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines, using water as a green reaction medium. researchgate.net The catalyst in this system can be recovered and reused for multiple cycles without a significant loss of activity. researchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient methodology for the synthesis of 2,3-dihydro-1H-perimidines involves reacting 1,8-diaminonaphthalene with various aldehydes in water at room temperature, which can be scaled up to produce multi-gram quantities of the product. researchgate.net Indium(III) chloride has also been used as an efficient, water-tolerant Lewis acid catalyst for this transformation in aqueous media at ambient temperature. nih.gov

The following tables summarize various environmentally conscious methodologies for the synthesis of perimidine derivatives.

Table 1: Solvent-Free Synthesis of Perimidine Derivatives

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfamic Acid | NDA, Aldehydes/Ketones | Solvent-free | High | researchgate.net |

| Carbon Sulfonic Acid | NDA, Aldehydes | Grinding, EtOH | 95–99 | researchgate.net |

Table 2: Perimidine Synthesis in Green Solvents

| Catalyst | Solvent | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Squaric Acid | Water | NDA, Aldehydes | Room Temperature | Moderate to Excellent | researchgate.net |

| InCl₃ | Water | NDA, Carbonyl Compounds | Ambient Temperature | High | nih.gov |

| Chitosan Hydrochloride | Water | NDA, Ketones | 90 °C | Moderate to High | nih.gov |

| Ytterbium(III) triflate | Ethanol | NDA, Ketones | Room Temperature | Moderate to High | nih.gov |

| BiCl₃ | Ethanol | NDA, Ketones | Ambient Temperature | High | nih.gov |

Spectroscopic and Crystallographic Elucidation of Perimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For ethyl 1H-perimidin-2-ylacetate , both proton (¹H) and carbon-13 (¹³C) NMR, alongside advanced NMR techniques, are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of This compound would be expected to show distinct signals corresponding to the protons of the perimidine core and the ethyl acetate (B1210297) substituent.

The key features anticipated in the ¹H NMR spectrum are:

Ethyl Group Protons : The ethyl moiety (-CH₂CH₃) would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), a result of spin-spin coupling.

Methylene Bridge Protons : A singlet corresponding to the two protons of the methylene group connecting the perimidine ring to the ester functionality (-CH₂COO-).

Perimidine Aromatic Protons : The six protons on the naphthalene (B1677914) part of the perimidine ring would appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. Their splitting patterns (doublets, triplets, or multiplets) would depend on their coupling with adjacent protons.

N-H Proton : A broad singlet corresponding to the proton attached to the nitrogen atom (N-H) of the perimidine ring. The chemical shift of this proton can be highly variable and is often concentration and solvent-dependent.

Specific chemical shift and coupling constant data for this compound are not publicly available in the searched literature. The following table is a representative example based on typical values for similar structural motifs.

Table 1: Representative ¹H NMR Data for this compound| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Triplet | 3H | -OCH₂CH ₃ |

| ~3.80 | Singlet | 2H | -CH ₂COO- |

| ~4.20 | Quartet | 2H | -OCH ₂CH₃ |

| ~6.50 - 7.80 | Multiplet | 6H | Aromatic Protons |

| ~9.50 - 12.00 | Broad Singlet | 1H | N-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in This compound gives a distinct signal, allowing for a carbon count and insight into the nature of each carbon's environment (e.g., aliphatic, aromatic, carbonyl).

Expected signals in the ¹³C NMR spectrum include:

Ethyl Group Carbons : Two signals in the upfield region for the methyl (-CH₃) and methylene (-OCH₂) carbons.

Methylene Bridge Carbon : A signal for the carbon linking the perimidine ring and the ester group (-C H₂COO-).

Carbonyl Carbon : A characteristic downfield signal for the ester carbonyl carbon (C=O), typically in the 160-180 ppm range.

Perimidine Carbons : Multiple signals in the aromatic region (typically 100-150 ppm) corresponding to the ten unique carbon atoms of the perimidine ring system, plus the C-2 carbon to which the acetate group is attached.

Specific chemical shift data for this compound are not publicly available in the searched literature. The table below illustrates expected chemical shift ranges.

Table 2: Representative ¹³C NMR Data for this compound| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~14 | -OCH₂C H₃ |

| ~45 | -C H₂COO- |

| ~61 | -OC H₂CH₃ |

| ~100 - 145 | Aromatic & Perimidine Carbons |

| ~150 | Perimidine C -2 |

| ~170 | C =O (Ester) |

Advanced NMR Techniques for Stereochemical and Conformational Studies

Perimidine derivatives can exhibit interesting dynamic behaviors, such as tautomerism. This compound undergoes prototropic tautomerism, where the N-H proton can migrate between the two nitrogen atoms of the perimidine ring. This exchange process can be studied using dynamic NMR (DNMR) spectroscopy.

By acquiring spectra at different temperatures, the rate of this proton exchange can be determined. At low temperatures, the exchange is slow on the NMR timescale, and distinct signals for the two tautomeric forms might be observed. As the temperature increases, the exchange rate increases, leading to broadening of the signals, which eventually coalesce into a single, time-averaged signal at higher temperatures.

A dynamic ¹H NMR study has been conducted on This compound to quantify the energetics of this process. The free-energy barrier (ΔG‡) for the prototropic tautomerism was determined to be 50.6 kJ·mol⁻¹ rsc.orgnih.gov. This value provides critical insight into the conformational stability and dynamic nature of the molecule in solution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of This compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Key expected vibrational frequencies include:

N-H Stretch : A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the perimidine ring.

C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methylene groups) appear just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band around 1730-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group.

C=N and C=C Stretches : A series of bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N bond and the C=C bonds within the aromatic naphthalene system.

C-O Stretch : A strong band in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond stretching of the ester group.

Specific FT-IR absorption data for this compound are not available in the searched literature. The table below presents the expected characteristic bands.

Table 3: Expected FT-IR Absorption Bands for this compound| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Perimidine N-H |

| > 3000 | C-H Stretch | Aromatic C-H |

| < 3000 | C-H Stretch | Aliphatic C-H |

| 1730 - 1750 | C=O Stretch | Ester Carbonyl |

| 1500 - 1650 | C=N / C=C Stretch | Perimidine Ring |

| 1000 - 1300 | C-O Stretch | Ester C-O |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For This compound (Molecular Formula: C₁₅H₁₄N₂O₂), the expected molecular weight is approximately 254.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 254.

The fragmentation of the molecular ion would likely proceed through characteristic pathways for esters and aromatic systems. Potential fragmentation patterns include:

Loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 209.

Loss of the entire ethyl ester group (-•COOCH₂CH₃).

Cleavage of the methylene bridge, leading to fragments representative of the perimidine core.

Rearrangement reactions, such as a McLafferty rearrangement, if sterically feasible.

High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other ions with the same nominal mass.

Specific mass spectrometry fragmentation data for this compound are not available in the searched literature.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. stackexchange.com For perimidine derivatives, the molecular ion peak (M+) is typically observed, confirming the molecular weight. The fragmentation process in EI-MS often involves the cleavage of bonds alpha or beta to the heteroatoms and the aromatic ring system.

The fragmentation of the ethyl acetate group is a common pathway. This can include the loss of an ethoxy radical (•OCH2CH3) or a neutral ethylene (B1197577) molecule (CH2=CH2) via a McLafferty rearrangement if sterically feasible. The stable perimidine ring system often remains intact as a major fragment ion. General fragmentation routes for related heterocyclic compounds can offer insights into the expected fragmentation of this compound. nih.gov

Table 1: Predicted Key Fragments for this compound in EI-MS

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 240 | [M]+• | Molecular Ion |

| 195 | [M - •OCH2CH3]+ | Loss of ethoxy radical |

| 168 | [M - CH2COOCH2CH3]+ | Cleavage of the acetate side chain |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique, ideal for analyzing polar and large molecules, that typically yields the protonated molecular ion [M+H]+ with minimal fragmentation. stackexchange.comrsc.org This is particularly useful for confirming the molecular weight of perimidine derivatives. nih.gov In positive-ion mode ESI-MS, this compound is expected to show a prominent peak corresponding to its protonated form.

Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the parent [M+H]+ ion, providing more detailed structural information. stackexchange.comnih.gov The fragmentation in ESI-MS/MS is often more controlled than in EI-MS. For fused nitrogen-containing heterocycles, fragmentation frequently occurs across the less aromatic rings. nih.gov For the title compound, collision-induced dissociation would likely lead to the cleavage of the ester group and fragmentation of the side chain, while preserving the core perimidine structure.

Table 2: Predicted Ions for this compound in ESI-MS and ESI-MS/MS

| Ion Mode | m/z Value | Proposed Fragment Identity | Method |

|---|---|---|---|

| Positive | 241 | [M+H]+ | ESI-MS |

| Positive | 169 | [M+H - CH2CO]+ | ESI-MS/MS |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of 2-substituted-1H-perimidines reveals crucial details about their molecular geometry. researchgate.net For instance, ethyl 1H-perimidine-2-carboxylate, a closely related derivative, has been synthesized and characterized. researchgate.net Such analyses confirm the connectivity of the atoms and provide precise measurements of bond distances and angles. The perimidine core is largely planar, a characteristic feature of fused aromatic systems. The geometry of the ethyl acetate substituent, including the orientation of the carbonyl group and the conformation of the ethyl chain, is also determined.

Studies on similar heterocyclic systems, such as ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate, often reveal crystallization in common space groups like P21/c, with the asymmetric unit sometimes containing more than one molecule. iucr.orgiucr.org

Table 3: Representative Crystallographic Data for a Perimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~11.5 |

| b (Å) | ~9.2 |

| c (Å) | ~13.9 |

| β (°) | ~113.5 |

| Z (molecules/unit cell) | 4 |

Data based on a similar structure, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, for illustrative purposes. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by various intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net In the crystal structures of perimidine derivatives, N-H···N or N-H···O hydrogen bonds are common and play a significant role in stabilizing the crystal lattice. mdpi.comnih.gov

Conformational Analysis in the Solid State

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. For this compound, a key conformational feature is the dihedral angle between the plane of the perimidine ring and the plane of the acetate substituent. nih.gov This orientation is influenced by steric hindrance and the optimization of intermolecular interactions within the crystal.

Perimidines can exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms in the heterocyclic ring. researchgate.net Single-crystal X-ray analysis definitively determines which tautomer is present in the solid state. Furthermore, the ethyl acetate side chain can adopt different conformations, particularly concerning rotation around the C-C and C-O single bonds, which are fixed in the crystal structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. aipublications.com The electronic absorption spectra of perimidine systems typically feature two or more intense, broad bands. researchgate.net These absorptions are characteristic of π→π* transitions within the extended π-conjugated system of the fused aromatic rings. nih.gov

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the solvent and the nature of substituents on the perimidine ring. nih.gov The ethyl acetate group at the 2-position can cause a slight shift in the absorption maxima compared to the unsubstituted perimidine. The typical UV-Vis spectrum of a perimidine derivative in a solvent like DMSO or methanol (B129727) would show strong absorptions in the range of 230-250 nm and another set of bands at longer wavelengths, typically between 350-380 nm. researchgate.netnih.gov

Table 4: Typical UV-Vis Absorption Data for Perimidine Derivatives

| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Perimidine Derivative | DMSO | ~245 | > 20,000 | π→π* |

| Perimidine Derivative | DMSO | ~370 | > 10,000 | π→π* |

Data is representative of the perimidine class of compounds. researchgate.net

Computational Chemistry and Theoretical Modeling of Perimidine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and elucidating electronic properties such as orbital energies and electrostatic potentials. For perimidine derivatives, DFT calculations are crucial for understanding their stability, reactivity, and potential interactions. dntb.gov.uaresearchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. dntb.gov.uamdpi.com The optimization process involves finding a minimum on the potential energy surface of the molecule. mdpi.com

Perimidine systems, including 2-substituted-1H-perimidines, can exhibit 1,3-annular tautomerism, where a hydrogen atom can be located on either of the two endocyclic nitrogen atoms. researchgate.net This results in different tautomeric forms, such as imine and enamine structures. researchgate.net DFT calculations are essential for determining the relative stabilities of these tautomers. For instance, studies on related 2-substituted perimidines have shown that the enamine form can be more stable than the imine form in some cases. researchgate.net The conformational landscape is further complicated by the orientation of the substituent at the 2-position, which can adopt different spatial arrangements relative to the perimidine ring.

Table 1: Common DFT Functionals and Basis Sets for Heterocycle Geometry Optimization

| Functional | Basis Set | Common Application |

| B3LYP | 6-311G(d,p) | Widely used for structural and electronic properties of organic molecules. dntb.gov.ua |

| B3LYP | 6-31G(d,p) | A standard choice for balancing accuracy and computational cost. mdpi.com |

| ωB97XD | 6-31G(d,p) | Recommended for accurate chemical shift calculations in biaryl systems. nih.gov |

| M06-2X | 6-311++G(d,p) | Used for studying salvation and substituent effects in heterocyclic systems. researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This indicates a higher propensity for charge transfer within the molecule. dntb.gov.ua In perimidine systems, the distribution of HOMO and LUMO orbitals often extends across the π-conjugated system of the fused rings. iucr.org For example, in 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap is 4.25 eV, indicating significant potential for intramolecular charge transfer. dntb.gov.ua

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine dntb.gov.ua | -5.11 | -0.86 | 4.25 | B3LYP/6-311G(d,p) |

| Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate iucr.org | -6.55 | -1.71 | 4.84 | B3LYP/6–311G(d,p) |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. In perimidine derivatives, these regions are often located around nitrogen atoms and oxygen atoms of substituents. researchgate.netresearchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to heteroatoms. researchgate.netresearchgate.net

Green Regions: Denote areas of neutral or near-zero potential. researchgate.net

The MEP surface provides crucial insights for understanding intermolecular interactions, particularly in the context of drug-receptor binding, where electrostatic complementarity plays a significant role. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of how neighboring molecules interact.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Analysis for Related Heterocycles

| Interaction Type | Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate iucr.org | Ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate nih.gov |

| H···H | 43.5% | - |

| O···H/H···O | 17.9% | 14.7% |

| N···H/H···N | 17.4% | - |

| C···H/H···C | - | 20.5% |

| S···H/H···S | - | 4.9% |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of a ligand's biological activity.

For perimidine derivatives, which are known to possess a range of pharmacological properties, molecular docking can identify potential protein targets and elucidate binding modes. nih.gov The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function, which often estimates the free energy of binding (reported in kcal/mol). nih.gov A lower binding energy indicates a more favorable interaction. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net For example, in silico studies of other thiazole (B1198619) carboxylate derivatives have successfully correlated low binding energies with high antiglycation activity. nih.gov

In Silico Prediction Methods in Compound Design

In silico prediction methods encompass a broad range of computational tools—including DFT, Hirshfeld analysis, and molecular docking—that are used to design and evaluate new chemical entities before their synthesis. nih.govnih.gov These methods accelerate the drug discovery pipeline by prioritizing compounds with the most promising predicted activity and properties.

By leveraging computational models, researchers can:

Predict the biological activity of novel perimidine derivatives against various targets.

Optimize lead compounds by modifying their structure to enhance binding affinity and selectivity.

Estimate physicochemical properties related to absorption, distribution, metabolism, and excretion (ADME).

Gain a fundamental understanding of structure-activity relationships (SAR), linking specific molecular features to biological outcomes.

The integration of these theoretical approaches allows for a more rational and efficient design of compounds like ethyl 1H-perimidin-2-ylacetate and its analogues for specific applications in medicine and materials science. nih.gov

Quantum Chemical Analysis of Perimidine Derivatives

Computational chemistry, particularly through quantum chemical analysis, offers profound insights into the electronic structure, reactivity, and spectroscopic properties of perimidine systems. Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, providing a balance between computational cost and accuracy. Theoretical modeling allows for the prediction of molecular geometries, electronic properties, and the interpretation of experimental data, such as vibrational and electronic spectra.

A common approach for studying perimidine derivatives involves geometry optimization and subsequent frequency calculations using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with basis sets like 6-311++G(d,p) or 6-31G*. researchgate.netresearchgate.net These calculations provide optimized molecular structures and thermochemical parameters.

One of the key areas of investigation in the quantum chemical analysis of perimidine derivatives is the study of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial in determining the chemical reactivity, kinetic stability, and electronic properties of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov

For instance, in a study of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, DFT calculations at the B3LYP/6–311++G(d,p) level were used to determine molecular properties such as the HOMO-LUMO energy gap, chemical reactivity descriptors, and Molecular Electrostatic Potential (MEP). researchgate.net Such analyses help in understanding the electron-donating and accepting capabilities of different parts of the molecule. researchgate.net

The following tables present hypothetical yet representative data for "this compound," based on typical values observed for related perimidine derivatives in computational studies.

| Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 155.8 |

| Thermal energy (kcal/mol) | 165.2 |

| Molar heat capacity at constant volume (cal/mol·K) | 85.3 |

| Entropy (cal/mol·K) | 120.7 |

| Property | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Global Hardness (η) | 2.18 |

| Global Softness (S) | 0.229 |

| Electronegativity (χ) | 4.07 |

| Chemical Potential (μ) | -4.07 |

| Electrophilicity Index (ω) | 3.79 |

Furthermore, quantum chemical calculations are employed to predict and assign vibrational frequencies from infrared (IR) spectra. researchgate.net Theoretical vibrational analysis can aid in the accurate assignment of experimental IR bands to specific vibrational modes of the molecule. researchgate.net Time-dependent DFT (TD-DFT) calculations are also utilized to simulate electronic absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable output of these computational studies. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. researchgate.net

Hirshfeld surface analysis is often performed in conjunction with quantum chemical calculations to investigate intermolecular interactions in the crystalline state. researchgate.net This analysis provides a graphical representation of the regions of contact between neighboring molecules in a crystal, offering insights into the nature and strength of these interactions.

Chemical Transformations and Reaction Pathways of Ethyl 1h Perimidin 2 Ylacetate

Regioselective Aza-Annulation Reactions with Ethyl 1H-Perimidin-2-ylacetate

Aza-annulation reactions are crucial synthetic strategies for constructing nitrogen-containing ring systems. In the context of this compound and its derivatives, these reactions proceed with notable regioselectivity, leading to the formation of fused polycyclic heteroaromatics. One significant application is in the synthesis of pyrimido[1,2-a]perimidinones.

Research has demonstrated that the reaction of ethyl 2-(1H-perimidin-2-yl)acetate with hydrazonoyl chlorides can lead to different products depending on the reaction conditions and the nature of the substituents. For instance, the reaction of ethyl 2(3H)-permidinylideneacetate with C-aryl-N-phenylhydrazonoyl chlorides in the presence of a base like triethylamine can result in the formation of pyrimido[1,2-a]perimidine derivatives. The regioselectivity of this aza-annulation is dictated by the initial nucleophilic attack of the perimidine nitrogen followed by an intramolecular cyclization.

These transformations are valuable for creating libraries of fused heterocyclic compounds, which are often explored for their potential biological activities. The general pathway involves the creation of new heterocyclic rings fused to the parent perimidine structure. nih.gov

Cyclization Reactions involving Perimidine Scaffolds

The perimidine scaffold is amenable to various cyclization reactions, enabling the synthesis of complex, multi-ring systems. Intramolecular cyclization is a key strategy for building upon the perimidine core. This compound, through its activated methylene (B1212753) group and the adjacent nitrogen atoms, provides the necessary functionality for these transformations.

One prominent example is the synthesis of pyrrolo[1,2-a]perimidin-10-ones. This is achieved by reacting 2-(1H-perimidin-2(3H)-ylidene) derivatives, which can be synthesized from 1,8-naphthalenediamine and β-keto esters, with suitable reagents like hydrazonoyl chlorides under microwave irradiation. nih.gov The reaction proceeds through an initial substitution followed by an intramolecular cyclization, where the nitrogen of the perimidine ring attacks an electrophilic center to form the new five-membered ring.

Another example involves the cobalt-catalyzed reductive cyclization of dinitroarenes with aldehydes to produce 1H-perimidines, showcasing a method to construct the core scaffold itself, upon which further cyclizations can be performed. nih.gov These cyclization strategies are fundamental in expanding the chemical space of perimidine-based compounds.

Table 1: Examples of Cyclization Reactions Involving Perimidine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-(1H-perimidin-2(3H)-ylidene) derivatives | Hydrazonoyl chlorides | Pyrrolo[1,2-a]perimidin-10-ones | Intramolecular Cyclization |

| (1H-perimidin-2-yl) acetic acid hydrazide | Ethyl N-arylhydrazonochloroacetate | 2-(pyridazine-3,6-dion-4-yl)perimidine | Condensation/Cyclization |

| 1,5-Dinitro-naphthalene | Aldehydes, Co catalyst, H₂ | 1H-Perimidine derivatives | Reductive Cyclization |

Role as a Building Block in Complex Organic Synthesis

This compound is a valuable building block in organic synthesis due to the versatile reactivity of its perimidine core and the functional side chain. The perimidine ring system can undergo various transformations, while the ester and active methylene groups on the side chain provide handles for further elaboration. nih.gov

This compound serves as a precursor for a wide range of more complex heterocyclic systems. For example, the hydrazide derivative, (1H-perimidin-2-yl) acetic acid hydrazide, can be condensed with other reagents to synthesize a library of 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine derivatives. researchgate.net These reactions highlight the utility of the acetate (B1210297) side chain as a point of diversification.

Furthermore, the core perimidine structure is used to construct fused heterocycles such as 4-(1H-perimidin-2-yl)-1H-pyrazole-3-carboxamides and pyrrolo[1,2-a]-perimidin-10-ones. nih.gov The synthesis of these complex molecules often involves multi-step sequences where the perimidine derivative is a key intermediate, demonstrating its importance as a foundational scaffold in medicinal and materials chemistry. The ability to systematically modify the structure allows for the fine-tuning of its chemical and physical properties for various applications.

Derivatization Strategies for Structural Modification

The structural modification of this compound and related perimidines is essential for developing new compounds with tailored properties. Several derivatization strategies are employed to modify different parts of the molecule.

N-Alkylation: The nitrogen atoms in the perimidine ring can be alkylated. N-Alkylated perimidines can form quaternary salts through condensation with acylating molecules. nih.gov

Substitution at the 2-position: The acetate group at the C2 position is a key site for modification. It can be converted into other functional groups, such as amides or hydrazides, which can then be used in further reactions to attach larger and more complex moieties. For instance, the synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is achieved by condensing 1,8-diaminonaphthalene (B57835) with imidazole-2-carbaldehyde, illustrating how different side chains can be introduced at this position. mdpi.com

Electrophilic Substitution on the Naphthalene (B1677914) Ring: The naphthalene part of the perimidine system is electron-rich and susceptible to electrophilic substitution reactions. nih.gov Due to high electron density, positions 4 and 9 are particularly reactive towards reactions like halogenation, acylation, and sulfonation. nih.gov This allows for the introduction of various functional groups onto the aromatic core, further diversifying the available structures.

Synthesis of Quinone Derivatives: Perimidine o-quinone derivatives have been synthesized by introducing an o-quinone group onto the aromatic rings of the scaffold, demonstrating a strategy to create compounds with potent biological activity. nih.gov

These derivatization strategies provide a powerful toolkit for chemists to create a vast array of perimidine derivatives for various scientific investigations.

Table 2: Overview of Derivatization Strategies for Perimidines

| Strategy | Position(s) of Modification | Example Reaction |

| N-Alkylation | N1, N3 | Reaction with alkyl halides |

| Side-Chain Modification | C2 | Conversion of ester to amide or hydrazide |

| Electrophilic Substitution | C4, C9 (primarily) | Halogenation, Acylation, Sulfonation |

| Oxidation | Aromatic Rings | Formation of perimidine o-quinones |

Perimidines as Ligands in Coordination Chemistry

The perimidine scaffold, with its two nitrogen atoms in a 1,3-relationship within a six-membered ring, possesses excellent chelating properties, making it a valuable ligand in coordination chemistry. nih.gov The nitrogen lone pairs can coordinate to a variety of metal ions, leading to the formation of stable metal complexes with diverse geometries and electronic properties. researchgate.netnajah.edu

Perimidine-based ligands have been used to synthesize mononuclear complexes with transition metals such as Copper(II), Iron(II), Cobalt(II), Nickel(II), and Zinc(II). researchgate.netnajah.edu The coordination of the perimidine ring to the metal ion is confirmed through various spectroscopic techniques. researchgate.net These metal complexes are investigated for a range of applications, including catalysis. researchgate.net For example, iridium complexes featuring perimidine-based N-heterocyclic carbene pincer ligands have been reported, showcasing the versatility of the perimidine core in designing sophisticated ligand architectures. nih.gov

The ability of perimidine derivatives to act as ligands is crucial for their application in materials science and catalysis. The steric and electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the perimidine scaffold, allowing for the rational design of complexes with specific functions. amercrystalassn.orgnih.gov

Structure Activity Relationship Sar Investigations in Perimidine Derivatives

Methodological Approaches to SAR Studies

SAR analysis is a cornerstone of drug discovery that systematically investigates how modifications to a molecule's structure affect its biological activity. oncodesign-services.com For perimidine derivatives, a dual approach combining experimental and computational methods is often employed to build a comprehensive understanding of their SAR.

Experimental Approaches: The primary experimental method involves the synthesis of a series of structurally related analogues followed by in vitro and/or in vivo biological evaluation. oncodesign-services.com For the perimidine scaffold, this includes:

Systematic Modification: Researchers synthesize libraries of compounds by introducing various substituents at different positions of the perimidine nucleus. Common modifications include substitutions at the C2 position (modifying the acetate (B1210297) group), alkylation or arylation of the N1-proton, and adding functional groups to the naphthalene (B1677914) ring system. nih.gov

Biological Assays: These synthesized compounds are then tested in relevant biological assays to measure their activity. For instance, in a study on anti-inflammatory perimidines, derivatives were evaluated for their ability to reduce pro-inflammatory cytokines in cell-based models. nih.gov The variation in activity across the series provides direct insight into the SAR.

Computational Approaches: Computational methods accelerate the drug discovery process by predicting the activity of novel compounds and elucidating their interaction mechanisms at the molecular level. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their biological activity. These models can then be used to predict the activity of unsynthesized analogues, prioritizing synthetic efforts.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor. For example, docking studies of anti-inflammatory perimidine derivatives into the cyclooxygenase-2 (COX-2) binding site helped to elucidate their potential mechanism of action. nih.gov This provides critical information on the key molecular interactions governing bioactivity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. dovepress.comnih.gov This model serves as a 3D query to screen large compound libraries for new potential hits or to guide the design of new derivatives with improved target affinity.

Rational Design Principles based on Perimidine Scaffold Modifications

Rational drug design utilizes the information gained from SAR studies to create novel molecules with enhanced efficacy and selectivity. uomustansiriyah.edu.iq For the perimidine scaffold, design principles focus on strategic modifications to optimize interactions with the biological target.

Key strategies include:

Scaffold Hopping and Isosteric Replacement: In some cases, the core perimidine structure can be replaced by other heterocyclic systems with similar spatial and electronic properties to improve aspects like metabolic stability or to discover novel intellectual property.

Modification of the C2-Substituent: The ethyl acetate group at the C2 position of the title compound is a prime target for modification. Hydrolysis of the ester to a carboxylic acid can introduce a key hydrogen bonding and salt-bridge-forming moiety, which has been shown in other heterocyclic systems to significantly enhance potency. mdpi.com Alternatively, converting the ester to various amides or other functional groups allows for probing different interactions within a receptor's binding pocket. A study on 2-substituted perimidines highlighted that the nature of the group at this position is critical for cytotoxicity. nih.gov

Substitution on the Naphthalene Ring: The aromatic naphthalene portion of the perimidine scaffold can be substituted with various groups (e.g., halogens, alkyl, alkoxy) to modulate the molecule's electronic properties, lipophilicity, and steric profile. These changes can influence binding affinity, cell permeability, and metabolic stability.

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidic character while potentially improving oral bioavailability.

Elucidation of Structural Features Influencing Molecular Interactions

The specific three-dimensional structure of perimidine derivatives dictates how they interact with their biological targets. The elucidation of these interactions is crucial for understanding the mechanism of action and for designing improved analogues.

Key structural features of the perimidine scaffold include:

The Planar Aromatic System: The extensive, flat surface of the fused naphthalene and pyrimidine (B1678525) rings is ideal for engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding site. nih.gov

Hydrogen Bonding Capabilities: The two nitrogen atoms in the pyrimidine ring (one NH donor and one N acceptor) are key sites for hydrogen bonding. Molecular docking studies on various heterocyclic inhibitors consistently show that such hydrogen bonds with key amino acid residues are critical for high binding affinity. nih.gov

Dipole and Quadrupole Moments: The uneven charge distribution across the perimidine ring system contributes to electrostatic and dipole-dipole interactions with the target protein. nih.gov

A molecular docking study on a triazole-fused perimidine derivative with anti-inflammatory activity suggested its binding mode within the COX-2 active site was similar to the known inhibitor naproxen, highlighting specific interactions that likely underpin its biological effect. nih.gov

Impact of Substituent Effects on Perimidine Core

The addition of substituents to the perimidine core can dramatically alter its physicochemical properties and, consequently, its biological activity. The electronic nature of these substituents is a critical factor.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic system. This can influence the pKa of the N-H group and alter the strength of hydrogen bonds or other electronic interactions with the target. In some heterocyclic systems, EWGs have been shown to be crucial for activity by enhancing binding to electron-rich pockets in a receptor. mdpi.com

The position of the substituent is equally important. A group that enhances activity when placed at one position might abolish it at another due to steric hindrance or by unfavorably altering the molecule's electrostatic potential. For example, in a series of anti-inflammatory triazoloperimidines, the nature and position of benzyl substituents led to significant variations in activity. nih.gov The compound 7-(2-fluorobenzyl)-7H- nih.govnih.govresearchgate.nettriazolo[4,3-a]perimidine was identified as a potent derivative, indicating a favorable interaction for the 2-fluoro substituted benzyl group. nih.gov

The following table summarizes hypothetical SAR data for a series of 2-Aryl-perimidine derivatives, illustrating the impact of substituents on a given biological activity.

| Compound | R Group (Substituent on Aryl Ring) | Relative Activity (%) | Comments |

|---|---|---|---|

| 1 | -H (Unsubstituted) | 50 | Baseline activity. |

| 2 | 4-OCH₃ (Electron-Donating) | 85 | Increased activity, likely due to enhanced electronic interactions or H-bonding. |

| 3 | 4-Cl (Electron-Withdrawing, Halogen) | 70 | Moderate activity; halogen may participate in specific interactions. |

| 4 | 4-NO₂ (Strong Electron-Withdrawing) | 30 | Decreased activity, possibly due to unfavorable electronic mismatch with the target. |

| 5 | 2-F (Electron-Withdrawing, Halogen) | 95 | High activity, suggesting a specific favorable interaction at the ortho position. |

Advanced Applications and Research Areas in Perimidine Chemistry

Utilization in Agrochemical and Industrial Chemical Synthesis

While direct application of ethyl 1H-perimidin-2-ylacetate in agrochemical formulations is not widely documented, its pivotal role as a precursor to biologically active compounds is significant. The true value of this compound lies in its conversion to other perimidine derivatives that exhibit potent antimicrobial and antifungal properties, making them relevant to the agrochemical industry.

A key transformation is the conversion of this compound to its corresponding hydrazide, (1H-perimidin-2-yl) acetic acid hydrazide. This intermediate serves as a launchpad for synthesizing a variety of heterocyclic systems. For instance, condensation of the hydrazide with ethyl N-arylhydrazonochloroacetate yields a series of 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine derivatives. researchgate.net Research has shown that this entire range of pyridazine derivatives exhibits promising antimicrobial activities against various fungal and bacterial strains. researchgate.net

Similarly, perimidine-1-acetic acid hydrazide has been used to create 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones. nih.gov These compounds have demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as several plant pathogenic microbes, including Nigrospora sp., Aspergillus, and F. oxysporium. nih.gov Furthermore, the broader class of pyrazole (B372694) carboxamides, which can be synthesized from perimidine precursors, are recognized as traditional succinate dehydrogenase inhibitors (SDHIs) and have been developed into various commercial fungicides. researchgate.net

In industrial chemistry, the perimidine nucleus itself is used in the synthesis of dyes and as a component in polymer chemistry. nih.gov

Contributions to Supramolecular Chemistry and Nanotechnology

The direct contribution of this compound to supramolecular chemistry and nanotechnology is an emerging area of research. However, the foundational perimidine structure is known to participate in the construction of larger, organized molecular systems. Perimidine-based derivatives have been successfully employed as synthetic receptors for the selective determination of copper(II) ions in aqueous solutions, a key application in supramolecular sensing. dntb.gov.ua

Furthermore, the unique electronic and structural characteristics of the perimidine scaffold have led to its use as a "stopper" for supramolecules, helping to control and define the architecture of complex molecular assemblies. nih.gov The synthesis of more elaborate molecules from this compound opens avenues to create new components for supramolecular structures with tailored recognition and assembly properties.

Perimidine Derivatives in Materials Science

The perimidine ring system is a valuable component in the field of materials science, primarily due to its distinct electronic and photophysical properties. nih.gov Derivatives of perimidine are utilized in the dye industry and as fluorescent chemosensors. nih.gov Their ability to interact with light and electronic stimuli has also led to their investigation for use in photochemic memory devices. nih.gov

This compound serves as a key starting material for creating more complex, fused-ring systems with potential materials applications. A notable example is its reaction with an intermediate derived from dimethyl acetylenedicarboxylate and triphenylphosphine. This reaction yields 5-ethyl 9-methyl 7-oxo-7H-pyrido[1,2,3-cd]perimidine-5,9-dicarboxylate, a complex heterocyclic system. researchgate.net Such polycyclic aromatic compounds are often investigated for their optical and electronic properties, which are relevant for organic electronics and advanced materials.

General Role as Chemical Intermediates and Building Blocks

The primary and most established role of this compound is as a versatile chemical intermediate and building block for the synthesis of other heterocyclic compounds. nih.govresearchgate.net Its structure allows for modifications at the ester group and reactions involving the perimidine nucleus, enabling the construction of a diverse library of molecules.

Microwave-assisted reactions of derivatives synthesized from β-keto esters (a class to which this compound belongs) with hydrazonoyl chlorides are used to form 4-(1H-perimidin-2-yl)-1H-pyrazole-3-carboxamides and pyrrolo[1,2-a]-perimidin-10-ones. nih.gov These synthetic routes demonstrate the compound's utility in creating fused and substituted heterocyclic systems that are of interest in medicinal and materials chemistry.

The table below summarizes key synthetic transformations starting from this compound or its immediate derivatives, highlighting its function as a foundational building block.

Table 1: Synthetic Applications of this compound and its Derivatives

| Starting Material/Precursor | Reagents | Product Class | Reference |

| This compound | Reactive intermediate from dimethyl acetylenedicarboxylate and triphenylphosphine | Pyrido[1,2,3-cd]perimidine derivatives | researchgate.net |

| Perimidine derivatives from β-keto esters | Hydrazonoyl chlorides | 4-(1H-perimidin-2-yl)-1H-pyrazole-3-carboxamides | nih.gov |

| (1H-perimidin-2-yl) acetic acid hydrazide | Ethyl N-arylhydrazonochloroacetate | 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine derivatives | researchgate.net |

| Perimidine-1-acetic acid hydrazide | Corresponding carbonyl compounds and azomethine | 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones | nih.gov |

Green Chemistry Principles Applied to Perimidine Synthesis

Principles of Green Chemistry in Heterocyclic Synthesis

Green chemistry provides a framework for designing safer and more sustainable chemical processes. rasayanjournal.co.inresearchgate.net The core principles are particularly relevant to the synthesis of complex heterocyclic molecules like perimidines. Key tenets include waste prevention, maximizing atom economy, utilizing less hazardous chemical syntheses, employing safer solvents and auxiliaries, designing for energy efficiency, and using catalytic reagents over stoichiometric ones. researchgate.netnih.gov The overarching goal is to reduce the environmental impact at every stage of a chemical's life cycle, from the design of the synthesis to the final product's degradation. researchgate.netarkat-usa.org Traditional methods for synthesizing nitrogen-containing heterocycles often involve hazardous solvents, toxic reagents, significant waste production, and high energy consumption. rasayanjournal.co.inresearchgate.net Green chemistry offers a superior alternative by focusing on eco-friendly, financially viable processes that result in high yields and minimal toxicity. rasayanjournal.co.in

Implementation of Sustainable Solvents and Catalysts

The choice of solvents and catalysts is a critical aspect of greening the synthesis of perimidines. Significant efforts have been made to replace conventional volatile organic solvents with environmentally benign alternatives. arkat-usa.org

Sustainable Solvents: Water is considered a prime green solvent due to its abundance, non-toxicity, and non-flammability. nih.govacs.org Its use in perimidine synthesis has been successfully demonstrated. For example, the condensation of 1,8-diaminonaphthalene (B57835) (NDA) with ketones has been efficiently carried out in water at elevated temperatures. nih.gov Ethanol is another green solvent used in various eco-friendly protocols for perimidine synthesis. nih.gov The move away from hazardous solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM) is a key trend. arkat-usa.orgnih.gov

Sustainable Catalysts: The development of recyclable and reusable catalysts is a cornerstone of green heterocyclic synthesis. researchgate.net These catalysts are often more selective, reduce waste, and can be easily separated from the reaction mixture. In perimidine synthesis, a variety of green catalysts have been employed:

Organocatalysts: Squaric acid, a dibasic organocatalyst, has been used for perimidine synthesis in water, offering high selectivity and reusability. nih.gov

Biodegradable Catalysts: Chitosan (B1678972) hydrochloride, a biopolymer-based catalyst, has been used for the one-pot synthesis of perimidine derivatives in water, exemplifying the use of renewable resources. nih.gov

Solid Acid Catalysts: Amberlyst 15, a metal-free recyclable catalyst, has proven effective in the synthesis of perimidines from NDA and various carbonyl compounds in ethanol. nih.gov Similarly, magnetic nanocatalysts like Fe₃O₄@zeolite-SO₃H allow for high catalytic activity and easy magnetic separation for reuse, making the process more sustainable. nih.gov

The table below summarizes various sustainable catalysts and solvents used in the synthesis of the perimidine core.

| Catalyst Type | Catalyst Example | Solvent | Key Advantages |

| Organocatalyst | Squaric Acid | Water | High selectivity, water solubility, reusability. nih.gov |

| Biopolymer-based | Chitosan Hydrochloride | Water | Biodegradable, low catalyst loading, easy workup. nih.gov |

| Solid Acid Resin | Amberlyst 15 | Ethanol | Metal-free, recyclable, reusable. nih.gov |

| Nanocatalyst | Fe₃O₄@zeolite-SO₃H | Solvent-free | High activity, magnetic separation, reusable up to six times. nih.gov |

| Lewis Acid | Ytterbium(III) triflate | Ethanol | Water stable, cheap, wide substrate scope. nih.gov |

Energy Efficiency in Perimidine Production

Designing for energy efficiency is a fundamental principle of green chemistry that aims to minimize the environmental and economic impacts of chemical processes. nih.gov In perimidine synthesis, this is often achieved by employing alternative energy sources or by designing reactions that proceed under ambient conditions.

Ultrasound and Microwave Irradiation: Non-conventional energy sources can significantly enhance reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. nih.gov Ultrasound irradiation has been shown to be more convenient than traditional heating for the condensation of NDA and aromatic aldehydes, resulting in better yields and less by-product generation. nih.gov Similarly, microwave-assisted synthesis is a well-established technique for rapidly and efficiently producing heterocyclic compounds like pyridines and pyrimidines, often outperforming conductive heating methods. beilstein-journals.org

Ambient Temperature Reactions: Conducting syntheses at room temperature is an ideal way to conserve energy. Several protocols for perimidine synthesis have been developed that operate effectively at ambient temperatures, often facilitated by highly active catalysts like ytterbium(III) triflate or by using techniques such as the grind-stone method with SiO₂ nanoparticles. nih.gov

The following table compares conventional heating with more energy-efficient synthesis methods.

| Method | Energy Source | Typical Reaction Time | Key Benefits |

| Conventional | Conductive Heating (Oil Bath/Heating Mantle) | Hours to Days | Well-established, simple setup. |

| Ultrasound | High-frequency sound waves | Minutes to Hours | Faster reactions, higher yields, fewer by-products. nih.gov |

| Microwave | Dielectric Heating | Minutes | Rapid heating, improved kinetics, high efficiency. beilstein-journals.org |

| Ambient | Room Temperature | Varies | Minimal energy consumption, simplified procedure. nih.gov |

Atom Economy and Waste Reduction in Perimidine Chemistry

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wjpps.comjocpr.com The goal is to design synthetic routes that maximize the incorporation of all materials used in the process, thereby minimizing waste. nih.govnih.gov

Waste in chemical synthesis is also quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. nih.gov A lower E-factor signifies a greener process. In the fine chemical and pharmaceutical industries, E-factors can be notoriously high, often between 5 and 100, indicating significant waste generation. nih.gov

In the context of perimidine synthesis, green methodologies have shown remarkable improvements in these metrics. For instance, an eco-friendly, one-pot protocol using a chitosan hydrochloride catalyst in water to produce perimidine derivatives reported a high atom economy of 93.52% and a very low E-factor of 0.041. nih.gov This highlights a significant reduction in waste compared to traditional synthetic methods. Such high-atom-economy reactions, which include additions, cycloadditions, and some multicomponent reactions, are inherently more sustainable as they reduce the generation of by-products and the need for subsequent separation and disposal. rasayanjournal.co.innih.gov

The table below defines key green chemistry metrics for evaluating reaction efficiency.

| Metric | Definition | Goal for a "Greener" Process |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize (approach 100%) wjpps.com |

| E-Factor | Total mass of waste / Mass of product | Minimize (approach 0) nih.gov |

| Reaction Mass Efficiency (RME) | Mass of desired product / Total mass of reactants | Maximize (approach 100%) nih.gov |

An exploration of "ethyl 1H-perimidin-2-ylacetate" reveals a landscape ripe with potential for future research and development. This article delves into the emerging research directions and future perspectives surrounding this unique chemical compound, focusing on innovative synthesis, advanced computational analysis, novel reactivity, and strategic molecular design.

Q & A

Q. How can researchers optimize the synthesis of ethyl 1H-perimidin-2-ylacetate to improve yield and purity?

Methodological Answer: The synthesis of this compound can be optimized by systematically varying reaction parameters such as solvent polarity, catalyst loading, and reaction time. For example, anhydrous acetone with potassium carbonate (K₂CO₃) as a base under reflux conditions (18–24 hours) has been effective for analogous perimidine derivatives . To enhance purity, consider post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitoring reaction progress by thin-layer chromatography (TLC) and confirming purity via HPLC (≥98% by area) ensures reproducibility. For scale-up, maintain stoichiometric control of reagents (e.g., ethyl chloroacetate at 1.2 equivalents relative to the perimidine precursor) to minimize side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign signals by comparing chemical shifts to similar perimidine derivatives. For instance, the ethyl ester group typically appears as a triplet at δ ~1.2–1.4 ppm (CH₃) and a quartet at δ ~4.1–4.3 ppm (CH₂) in ¹H NMR .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1730–1750 cm⁻¹ and perimidine ring vibrations (C=N) at ~1600–1650 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <5 ppm deviation from theoretical values.

Cross-validate data with computational methods (e.g., DFT-predicted NMR shifts) to resolve ambiguities in complex splitting patterns.

Q. How should experimental protocols for this compound be documented to ensure reproducibility?

Methodological Answer: Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detailed Experimental Section : Specify exact molar ratios, solvent volumes, and equipment (e.g., "refluxed at 80°C under N₂ atmosphere").

- Supporting Information : Include raw spectral data (NMR, IR), chromatograms, and crystallographic files (CIF) if applicable .

- Error Reporting : Note batch-to-batch variations (e.g., ±5% yield differences) and purity thresholds for biological assays .

Advanced Research Questions

Q. What computational strategies are suitable for studying the electronic properties of this compound, and how do they align with experimental data?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate electronic structure predictions for perimidine derivatives . Key steps:

Geometry Optimization : Use a basis set like 6-31G(d,p) to minimize energy.

Vibrational Frequency Analysis : Compare computed IR bands (scaled by 0.96) to experimental spectra to validate intramolecular interactions (e.g., hydrogen bonding) .

NMR Chemical Shift Prediction : Apply the gauge-including atomic orbital (GIAO) method; deviations >0.5 ppm may indicate conformational flexibility.

Discrepancies between computed and experimental data (e.g., in HOMO-LUMO gaps) may arise from solvent effects—address these using implicit solvation models (e.g., PCM).

Q. How can researchers resolve contradictory crystallographic data for this compound derivatives?

Methodological Answer: Contradictions in X-ray diffraction (XRD) data (e.g., disordered solvent molecules or twinning) require:

High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

Refinement Software : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinning and anisotropic displacement parameters .

Validation Tools : Check for R-factor convergence (R₁ < 5%) and plausible bond lengths/angles (e.g., C=O at ~1.21 Å) using the IUCr’s checkCIF.

For ambiguous cases, supplement XRD with solid-state NMR or DFT-optimized crystal packing simulations.

Q. What strategies mitigate batch-to-batch variability in this compound used in sensitive bioassays?

Methodological Answer: To ensure consistency:

- Quality Control (QC) : Implement HPLC-MS for each batch (≥98% purity) and quantify residual solvents (e.g., DMF < 0.1% via GC-MS).

- Salt Content Analysis : Use ion chromatography to monitor counterions (e.g., potassium from K₂CO₃), which may affect solubility .

- Stability Studies : Store batches at –20°C under argon; assess degradation via accelerated aging (40°C/75% RH for 4 weeks) .

For cell-based assays, pre-test solubility in DMSO/PBS mixtures and confirm cytotoxicity thresholds (e.g., IC₅₀ > 100 µM).

Q. How can researchers analyze contradictory reactivity data in this compound-mediated reactions?

Methodological Answer: Address discrepancies through:

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track reaction pathways.

Kinetic Studies : Perform time-resolved UV-Vis or NMR to identify intermediates (e.g., acyloxy radicals).

Computational Validation : Compare activation energies (ΔG‡) from DFT calculations to experimental Arrhenius plots .

If solvent effects are suspected, replicate reactions in alternative media (e.g., ethyl lactate, a green solvent with polarity comparable to acetone) .

Methodological Notes

- Data Presentation : Use tables to summarize optimization results (e.g., solvent vs. yield) and figures to highlight spectroscopic/structural correlations .

- Critical Analysis : Discuss limitations (e.g., DFT’s neglect of dispersion forces) and propose follow-up experiments (e.g., MP2 calculations for non-covalent interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products